

ALDH3A1-IN-3 comparative potency with LGK974 in Wnt inhibition

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Compound Focus: ALDH3A1-IN-3

CAS No.: 315239-63-5

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LGK974 (WNT974) Profile

The table below summarizes key information about the Porcupine (PORCN) inhibitor LGK974, which is extensively documented in the search results [1] [2] [3].

Property	Description
Other Name(s)	WNT974 [3]
Primary Target	Porcupine (PORCN), a membrane-bound O-acyltransferase in the endoplasmic reticulum [4] [3]
Mechanism of Action	Inhibits PORCN, preventing palmitoylation of Wnt ligands. This is a necessary step for Wnt ligand secretion and activity, thereby blocking autocrine/paracrine Wnt signaling [4] [3].

| **Key Experimental Findings** | - Acts synergistically with Temozolomide (TMZ) to suppress glioblastoma cell growth *in vitro*, independent of MGMT promoter methylation status [1] [2].

- Combination treatment with TMZ **downregulates ALDH3A1** expression, reducing chemoresistance [1] [2].

- In colorectal cancer, combined with Artesunate, induces **KRAS protein degradation** via the ubiquitin-proteasome pathway [3]. | | **Typical In Vitro Concentrations** | IC50 values ranging from **1 μ M to 6 μ M** in various glioblastoma cell lines [1] [2]. |

Detailed Experimental Context for LGK974

To facilitate your own experimental comparisons, here is a detailed look at the methodologies used to characterize LGK974.

Cell Viability and Synergy Assays (Glioblastoma Models)

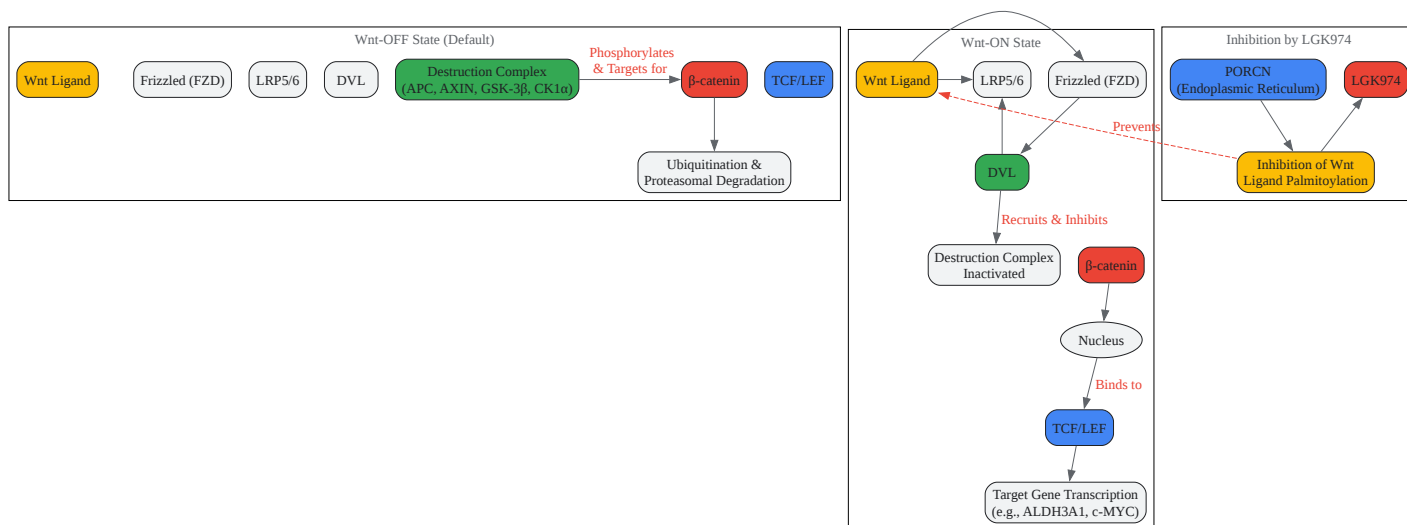
- **Cell Lines:** Studies used established glioblastoma neurosphere lines (e.g., GBM1, JHH520, GBM10, SF188) with characterized MGMT promoter status [1] [2].
- **Treatment:** Cells were treated with LGK974 and Temozolomide (TMZ), both alone and in combination.
- **Viability Readout:** CellTiter Blue assay [1] [2].
- **Synergy Analysis:** The **Combination Index (CI)** was calculated using software like CompuSyn. A CI of less than 1 indicates synergy. The strongest synergy was observed at lower dosages of both drugs [1] [2].

Transcriptomic Analysis and ALDH3A1 Link

- **Method:** Whole transcriptome analysis (microarray) of glioblastoma cells treated with DMSO (control), TMZ alone, LGK974 alone, or the combination [1] [2].
- **Key Result:** **ALDH3A1** was identified as the most significantly downregulated gene in the combination treatment group. This was validated using qPCR and Western blotting [1] [2].
- **Functional Validation:** Knockdown of ALDH3A1 using shRNA increased TMZ sensitivity and reduced the expression of stem cell markers (CD133, Nestin, Sox2), confirming its role in chemoresistance [1] [2].

Wnt/ β -catenin Signaling Pathway and LGK974 Mechanism

The following diagram illustrates the canonical Wnt pathway and the precise point of inhibition by LGK974.



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References

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To cite this document: Smolecule. [ALDH3A1-IN-3 comparative potency with LGK974 in Wnt inhibition]. Smolecule, [2026]. [Online PDF]. Available at:

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